molecular formula C8H11NO5S B001307 舒巴坦 CAS No. 68373-14-8

舒巴坦

货号 B001307
CAS 编号: 68373-14-8
分子量: 233.24 g/mol
InChI 键: FKENQMMABCRJMK-RITPCOANSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Sulbactam's synthesis and modifications, particularly those involving cyclic sulfinic acid derivatives such as sultines and cyclic sulfinamides, have garnered increasing interest due to their relevance in the fields of chemistry, pharmaceutical science, and material science. Recent advances in synthesis methods have broadened the array of sulfur-containing compounds accessible for study and application, including sulfoxides, sulfones, sulfinates, and thioethers. These developments highlight the versatility and potential of sulbactam and its derivatives in various scientific and therapeutic contexts (Zhang et al., 2023).

Molecular Structure Analysis

The molecular structure of sulbactam and related sulfur compounds plays a critical role in their function and activity. The chemical nature of sulfur, as seen in organosulfur compounds present in coal and similar substances, provides insights into the thiophenic structures and sulfides that form the basis of sulbactam's molecular framework. These structures are crucial for its activity as a β-lactamase inhibitor and its interactions with bacterial enzymes (Attar & Corcoran, 1977).

Chemical Reactions and Properties

The chemical reactions and properties of sulbactam are significantly influenced by its sulfur content. Sulfur compounds' reactivity, including their participation in redox reactions and the formation of sulfide bonds, underpins the mechanisms through which sulbactam exerts its inhibitory effects on β-lactamase enzymes. Understanding these chemical properties is essential for optimizing sulbactam's use in combination therapies and for developing new derivatives with enhanced activity and stability (Welz et al., 2009).

Physical Properties Analysis

The physical properties of sulbactam, including its solubility, stability, and molecular weight, are critical for its formulation and administration in clinical settings. These properties also influence the pharmacokinetics and pharmacodynamics of sulbactam, affecting its absorption, distribution, metabolism, and excretion when used as part of combination therapies to treat bacterial infections (O’Donnell & Bhavnani, 2023).

Chemical Properties Analysis

The chemical properties of sulbactam, including its reactivity with β-lactamase enzymes and its ability to form stable complexes with other molecules, are foundational to its role as a β-lactamase inhibitor. The study of these properties has facilitated the development of sulbactam as a crucial component in the treatment of bacterial infections resistant to traditional β-lactam antibiotics. Research into the modification and optimization of sulbactam's chemical properties continues to be a vital area of study in the fight against antibiotic-resistant bacteria (Zhang et al., 2023).

科学研究应用

Summary of the Application

Sulbactam, in combination with Durlobactam (SUL/DUR), has been used to treat infections caused by carbapenem-resistant Acinetobacter baumannii (CRAB), a bacterium that often causes hospital-acquired infections .

Methods of Application or Experimental Procedures

SUL/DUR was approved by the USA FDA in May 2023 to treat hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible isolates of the Acinetobacter baumannii-calcoaceticus complex (ABC) in patients 18 years of age and older .

Results or Outcomes

The review of clinical studies evaluating the efficacy of SUL/DUR therapy against CRAB indicates it is non-inferior to colistin/other treatments for CRAB infections, with a better safety profile . Combination treatment is not associated with improved outcomes compared to monotherapy .

2. Pharmaceutical Manufacturing

Summary of the Application

Sulbactam pivoxil, a prodrug of Sulbactam, is used in oral formulations to improve antibacterial therapy . It is compatible with most pharmaceutical excipients .

Methods of Application or Experimental Procedures

A solid-state characterization of sulbactam pivoxil at the molecular, particle, and bulk levels was performed . Potential interactions between sulbactam pivoxil and common pharmaceutical excipients were evaluated by thermal analysis .

Results or Outcomes

The powder was constituted by micro-sized crystals of sulbactam pivoxil that had suitable physicochemical properties for processing in controlled humidity environments . Thermal analyses suggested that sulbactam pivoxil is compatible with most of the evaluated excipients .

3. Combination with Avibactam

Summary of the Application

Sulbactam, in combination with Avibactam, has been used to restore sulbactam susceptibility in certain bacterial isolates .

Methods of Application or Experimental Procedures

Susceptibility testing was performed using a variety of bacterial isolates .

Results or Outcomes

The combination of Sulbactam/Avibactam was able to restore sulbactam susceptibility in 40% of the isolates .

4. Combination with Cefiderocol

Summary of the Application

Sulbactam, in combination with Cefiderocol, a novel siderophore cephalosporin, has been used to treat infections caused by carbapenem-resistant Acinetobacter baumannii (CRAB) .

Methods of Application or Experimental Procedures

Cefiderocol and Sulbactam/Durlobactam have been approved by the Food and Drug Administration for the treatment of A. baumannii infections .

Results or Outcomes

Cefiderocol and Sulbactam/Durlobactam show excellent antimicrobial activity against CRAB . The review of clinical studies evaluating the efficacy of Cefiderocol therapy against CRAB indicates it is non-inferior to colistin/other treatments for CRAB infections, with a better safety profile .

5. Combination with Relebactam

Summary of the Application

Sulbactam, in combination with Relebactam, has been used to restore sulbactam susceptibility in certain bacterial isolates .

Methods of Application or Experimental Procedures

Susceptibility testing was performed using a variety of bacterial isolates .

Results or Outcomes

The combination of Sulbactam/Relebactam was able to restore sulbactam susceptibility in 40% of the isolates .

6. Treatment of Infections in Asia Pacific

Summary of the Application

Sulbactam-Durlobactam has been used to treat infections in the community (Asia Pacific) and long-term acute care settings .

Methods of Application or Experimental Procedures

Sulbactam-Durlobactam was approved by the USA FDA in May 2023 to treat hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible isolates of the Acinetobacter baumannii-calcoaceticus complex (ABC) in patients 18 years of age and older .

Results or Outcomes

The review of clinical studies evaluating the efficacy of Sulbactam-Durlobactam therapy against CRAB indicates it is non-inferior to colistin/other treatments for CRAB infections, with a better safety profile .

安全和危害

Sulbactam is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

未来方向

Sulbactam-durlobactam, a unique β-lactam and a β-lactamase inhibitor combination, is a novel agent targeted against carbapenem-resistant A. baumannii . The FDA has approved Xacduro (sulbactam for injection; durlobactam for injection), a new treatment for hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) caused by susceptible strains of bacteria called Acinetobacter baumannii-calcoaceticus complex, for patients 18 years of age and older .

属性

IUPAC Name

(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKENQMMABCRJMK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023605
Record name Sulbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sulbactam is an irreversible inhibitor of β-lactamase; by binding and inhibiting β-lactamase produced by bacterial cells, sulbactam is thereby able to prevent it from reducing antibiotic activity. Although sulbactam alone possesses little useful antibacterial activity, except against the Neisseriaceae, whole organism studies have shown that sulbactam restores ampicillin activity against beta-lactamase producing strains. In particular, sulbactam has good inhibitory activity against the clinically important plasmid mediated beta-lactamases most frequently responsible for transferred drug resistance. The presence of sulbactam in formulations with ampicillin effectively extends the antibacterial spectrum of ampicillin to include many bacteria normally resistant to it and to other beta-lactam antibacterials. Thus, products with ampicillin + sulbactam possess the properties of a broad-spectrum antibacterial and a beta-lactamase inhibitor.
Record name Sulbactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09324
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sulbactam

CAS RN

68373-14-8
Record name Sulbactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68373-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulbactam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulbactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09324
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulbactam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TF6I2330
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulbactam
Reactant of Route 2
Sulbactam
Reactant of Route 3
Sulbactam
Reactant of Route 4
Sulbactam
Reactant of Route 5
Sulbactam
Reactant of Route 6
Sulbactam

Citations

For This Compound
86,500
Citations
M Akova - Clinical Microbiology and Infection, 2008 - Elsevier
… using sulbactam-containing combinations is that sulbactam itself has inherent activity against some Acinetobacter baumannii. Sulbactam … Sulbactam is combined with either ampicillin or …
Number of citations: 107 www.sciencedirect.com
JD Williams - Clinical infectious diseases, 1997 - academic.oup.com
… β-Lactamase inhibitors such as sulbactam are (β-lactam … Sulbactam is also active against some of the fixed … is restored by the addition of sulbactam; this addition extends cefoperazone's …
Number of citations: 139 academic.oup.com
DM Campoli-Richards, RN Brogden - Drugs, 1987 - Springer
… In the prophylaxis of infectious complications of surgery sulbactam/ampicillin is superior to … efficacy of sulbactam/ampicillin and alternative antibacterial drugs. Nonetheless, sulbactam/…
Number of citations: 150 link.springer.com
G Foulds, JP Stankewich, DC Marshall… - Antimicrobial agents …, 1983 - Am Soc Microbiol
… Assay of sulbactam: GC-MS. During studies in which sulbactam was coadministered with an antibiotic, the methyl ester of sulbactam was prepared and analyzed by gas …
Number of citations: 153 journals.asm.org
WF Penwell, AB Shapiro, RA Giacobbe… - Antimicrobial agents …, 2015 - Am Soc Microbiol
… Here we show that the antibacterial activities of sulbactam vary … sulbactam are attenuated in fitness. These results support further investigation of the potential clinical utility of sulbactam. …
Number of citations: 179 journals.asm.org
DJ Payne, R Cramp, DJ Winstanley… - Antimicrobial Agents …, 1994 - Am Soc Microbiol
… sulbactam against the conventional-spectrum enzymes. In addition, clavulanic acid was 14 times more potent than sulbactam … significantly greater activity than sulbactam against the two …
Number of citations: 235 journals.asm.org
U Imtiaz, EM Billings, JR Knox, S Mobashery - Biochemistry, 1994 - ACS Publications
… the acylated linearinactivating species for sulbactam—a clinically useful … sulbactam species. The departure of the sulfinate leaving group from the acyl-enzyme intermediate of sulbactam …
Number of citations: 116 pubs.acs.org
G Foulds - Reviews of Infectious Diseases, 1986 - academic.oup.com
… sulbactam in humans are known [10, 11],this paper will focus on the kinetics of parenteral sulbactam… of a 13-lactam antibiotic, the kinetics of sulbactam given alone are of lesser interest; …
Number of citations: 145 academic.oup.com
AB Shapiro - Antimicrobial Agents and Chemotherapy, 2017 - Am Soc Microbiol
… In addition, we measured the sulbactam turnover number, the sulbactam/enzyme molar … to be well inhibited by sulbactam. Moreover, since sulbactam has intrinsic antibacterial activity …
Number of citations: 50 journals.asm.org
PG Higgins, H Wisplinghoff, D Stefanik… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… Sulbactam was superior to clavulanic acid and tazobactam and … The β-lactamase inhibitors sulbactam and tazobactam have been … Sulbactam combinations are bactericidal against A. …
Number of citations: 216 journals.asm.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。